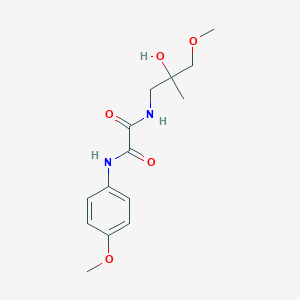
2-(4-chlorophenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide, also known as CPEA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have a unique mechanism of action that makes it useful for a variety of research purposes. In Additionally, we will list several future directions for research involving this compound.
Aplicaciones Científicas De Investigación
Synthetic Routes and Characterization
- A general route to 2-(pyrimidin-2'-yl)acetic acids and esters has been developed, showcasing a method for synthesizing pyrimidine derivatives, which are crucial in various chemical syntheses and pharmaceutical applications (Brown & Waring, 1977).
Potential Pesticide Applications
- New derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized by X-ray powder diffraction, indicating their potential as pesticides. This research adds to the understanding of how structural modifications can influence the activity and application of chemical compounds in agriculture (Olszewska, Tarasiuk, & Pikus, 2009).
Antimicrobial and Anticancer Studies
- The synthesis and antimicrobial studies of 4-oxo-thiazolidine derivatives reveal the potential for chemical compounds in addressing bacterial infections, highlighting the importance of chemical synthesis in developing new therapeutic agents (Patel, Mistry, & Desai, 2009).
- An anticancer drug synthesis involving N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been reported, with molecular docking analysis supporting its potential activity against cancer through targeting the VEGFr receptor (Sharma et al., 2018).
Material Science Applications
- The characterization of a novel five-lipoxygenase activity protein inhibitor labeled with carbon-14 and deuterium showcases the application of chemical compounds in elucidating biological pathways and developing therapeutic interventions (Latli et al., 2015).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-17-6-8-18(9-7-17)26-14-19(25)22-11-10-15-12-23-20(24-13-15)16-4-2-1-3-5-16/h1-9,12-13H,10-11,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLCXHSIVXSTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2635663.png)


![[(Thien-2-ylmethyl)sulfonyl]acetic acid](/img/structure/B2635667.png)


![3-(3,5-Dimethylphenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2635673.png)



![1-[(2S)-pyrrolidin-2-yl]ethanol](/img/structure/B2635680.png)


![1-(2-Methylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2635685.png)